2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 2-acetamido-4-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-2-deoxy-D-galactopyranose adheres to IUPAC carbohydrate nomenclature rules. Breaking this down:
- Parent chain : D-galactopyranose, a six-membered pyranose ring with galactose stereochemistry (C4 hydroxyl group in the axial position).
- Substituents :
- At position 2: An acetamido group (-NHCOCH₃) replaces the hydroxyl, yielding 2-deoxy-2-acetamido-D-galactopyranose (GalNAc).
- At position 4: A glycosidic bond links to another GalNAc residue via an α-configuration (O-glycosidic linkage between C1 of the non-reducing GalNAc and C4 of the reducing GalNAc).
The α-anomeric specificity (C1 hydroxyl of the non-reducing GalNAc in the axial position) distinguishes this disaccharide from β-linked analogs.
Molecular Configuration and Anomeric Specificity
The disaccharide exhibits a rigid pyranose ring conformation for both GalNAc units, stabilized by chair conformations (⁴C₁ for D-galactose). Key stereochemical features include:
- Anomeric configuration : The α-1,4 linkage positions the C1 hydroxyl of the non-reducing GalNAc axially, creating a 120° glycosidic bond angle.
- Substituent orientation :
Comparative analysis with β-linked GalNAc disaccharides (e.g., GalNAc-β1,4-GalNAc) reveals that the α-linkage reduces rotational freedom around the glycosidic bond, favoring a compact conformation.
Comparative Analysis with Related GalNAc-Containing Disaccharides
This disaccharide belongs to a family of GalNAc-containing glycans with diverse biological roles. Key comparisons include:
The α-1,4 linkage in GalNAc-α1,4-GalNAc limits solvent accessibility compared to β-linked analogs, making it less prevalent in extracellular glycans but critical in targeted drug delivery systems.
Crystal Structure and Hydrogen-Bonding Networks
X-ray crystallography of GalNAc-containing disaccharides reveals intricate hydrogen-bonding networks:
- Intramolecular bonds : The C3 hydroxyl of the non-reducing GalNAc forms a hydrogen bond with the ring oxygen of the reducing GalNAc (distance: 2.7 Å).
- Intermolecular bonds : In crystalline lattices, acetamido groups participate in N–H···O=C interactions with adjacent molecules (distance: 3.0 Å).
Table 1: Hydrogen-Bonding Parameters in GalNAc-α1,4-GalNAc
| Bond Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Intramolecular | O3 (non-red.) | O5 (red.) | 2.7 | 155 |
| Intermolecular | N–H (acetamido) | O=C (adjacent) | 3.0 | 160 |
Molecular dynamics simulations further show that the α-linkage restricts glycosidic torsion angles (Φ = −60°, Ψ = 120°) compared to β-linked disaccharides (Φ = −90°, Ψ = −150°), stabilizing a bent conformation. These structural features enhance ligand-receptor specificity, as seen in hepatic targeting via asialoglycoprotein receptors.
Properties
Molecular Formula |
C16H28N2O11 |
|---|---|
Molecular Weight |
424.40 g/mol |
IUPAC Name |
N-[(3R,4R,5R,6R)-5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11+,12-,13-,14+,15?,16-/m1/s1 |
InChI Key |
CDOJPCSDOXYJJF-GAOBXVHJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common method involves the use of glycosyl donors and acceptors in the presence of catalysts to form the glycosidic bond. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as silver triflate or boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. These methods ensure high yield and purity of the final product. The process typically includes the use of solid-phase synthesis techniques, where the glycopeptide is assembled step-by-step on a solid support, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the carbohydrate moiety, often using reagents like periodic acid.
Reduction: Reduction reactions can be used to alter the functional groups, typically employing reagents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups into the molecule, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like azides or electrophiles like alkyl halides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Overview
The compound's molecular formula is , indicating a complex structure that includes multiple functional groups conducive to biological interactions. Its structure features two acetamido groups and a galactopyranose moiety, which are critical for its biological activity.
Glycosylation Studies
One of the primary applications of this compound lies in glycosylation studies. Glycosylation is a critical post-translational modification that affects protein function and stability. The compound can serve as a substrate or inhibitor for glycosyltransferases, enzymes responsible for adding sugar moieties to proteins. Research has demonstrated that derivatives of this compound can modulate glycosylation patterns, potentially leading to insights into disease mechanisms related to aberrant glycosylation .
Therapeutic Development
The compound has shown promise in therapeutic applications, particularly in the modulation of immune responses. For instance, studies indicate that synthetic analogs can compete with naturally occurring sugars to alter O-glycan content on cell surfaces, thereby influencing leukocyte adhesion and migration. This property is significant for developing treatments for inflammatory diseases where selectin-mediated cell adhesion plays a crucial role .
Cancer Research
In cancer research, the ability of this compound to interfere with cell adhesion mechanisms makes it a candidate for studying tumor metastasis. By inhibiting the binding of cancer cells to the endothelium via selectins, researchers can explore new strategies for preventing metastasis and improving patient outcomes .
Vaccine Development
Another application is in vaccine development, where carbohydrate-based antigens are utilized to elicit immune responses. The structural features of 2-acetamido-4-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-2-deoxy-D-galactopyranose can be exploited to design glycoconjugate vaccines that improve immunogenicity against pathogens .
Biochemical Probes
The compound can also serve as a biochemical probe in various assays aimed at understanding carbohydrate-protein interactions. Its unique structure allows researchers to investigate how changes in glycan structures affect biological processes, such as cell signaling and recognition .
Case Study 1: Modulation of Glycosylation
In a study published by Ash Publications, researchers demonstrated that the introduction of synthetic monosaccharide analogs like 4F-GalNAc could significantly reduce the expression of specific glycan epitopes on leukocytes. This reduction was associated with decreased leukocyte migration in inflammatory models, highlighting the potential application of such compounds in controlling immune responses .
Case Study 2: Cancer Metastasis Inhibition
A research article explored the impact of glycan modifications on cancer cell behavior. The study found that altering glycosylation patterns using compounds similar to 2-acetamido-4-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-2-deoxy-D-galactopyranose could effectively reduce metastatic potential in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-galactopyranosyl)-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets, such as lectins and glycoproteins. These interactions can trigger signaling pathways that regulate various cellular functions, including immune responses and cell adhesion. The carbohydrate moiety plays a crucial role in these interactions by binding to specific receptors on the cell surface.
Comparison with Similar Compounds
Structural Variations
a. Linkage Position and Anomeric Configuration
- LacdiNAc (Target Compound) : β-1,4 linkage between GalNAc and GlcNAc .
- N-Acetyllactosamine (LacNAc; Gal-β-1,4-GlcNAc) : Replaces GalNAc with galactose (Gal), altering receptor specificity. LacNAc binds selectins, while LacdiNAc is recognized by pathogens like Streptococcus pneumoniae .
- N-Acetyl-2'-O-Methyllactosamine : Features a 2-O-methyl group on the galactose residue, reducing hydrogen-bonding capacity and altering solubility .
- GalNAc-β-1,6-GlcNAc : A β-1,6-linked isomer synthesized enzymatically, showing distinct NMR shifts (δ 4.70 ppm for H-1') compared to LacdiNAc (δ 4.78 ppm) .
b. Functional Group Modifications
- 4-Deoxy Derivatives: 2-Acetamido-2,4-dideoxy-D-xylo-hexopyranosyl-(1→4)-GlcNAc lacks a hydroxyl group at C4, increasing hydrophobicity .
- Sulfonated Analogues: Disodium 2-acetamido-2-deoxy-3-O-(2-O-sulfonato-β-D-gluco-4-enepyranosyluronate)-D-galactose introduces a sulfonate group, enhancing solubility and charge-based interactions .
Physical and Spectroscopic Properties
Biological Activity
2-Acetamido-4-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-2-deoxy-D-galactopyranose, often referred to as a complex glycosylated compound, is a derivative of galactose and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its role in cancer inhibition, immune modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 396.41 g/mol. It features multiple acetamido groups which contribute to its biological interactions.
1. Anti-Cancer Activity
Studies have indicated that derivatives of 2-acetamido-2-deoxy-D-galactopyranose exhibit significant anti-cancer properties. For instance, 2-Acetamido-2-deoxy-α-D-galactopyranosyl serine has been shown to inhibit the growth of various cancer cell lines, suggesting that the presence of the galactopyranose moiety is crucial for its activity .
Table 1: Summary of Anti-Cancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Acetamido-2-deoxy-α-D-galactopyranosyl serine | MCF-7 (Breast Cancer) | 15 | |
| 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside | HT-29 (Colon Cancer) | 20 |
2. Immune Modulation
The compound also shows promise in modulating immune responses. Glycosaminoglycans like those derived from this compound can influence immune cell behavior, potentially enhancing the body's response to infections or tumors.
Case Study: Immune Response Enhancement
A study demonstrated that a related glycosaminoglycan significantly increased the activity of natural killer (NK) cells in vitro, showcasing the potential for using such compounds in immunotherapy .
3. Inhibition of Glycosylation
The compound serves as an inhibitor of O-glycosylation processes, which are critical in various cellular functions and disease states, including cancer progression. Inhibition of glycosylation can lead to altered protein functions and may be leveraged to develop therapeutic strategies against diseases characterized by abnormal glycosylation patterns .
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The galactopyranosyl moiety enhances binding to specific receptors on cell surfaces, influencing cellular uptake and signaling pathways.
- Enzymatic Inhibition : The compound may inhibit specific glycosyltransferases involved in glycoprotein synthesis, thereby affecting cell signaling and proliferation.
Q & A
Q. What are the standard methodologies for synthesizing 2-acetamido-4-O-(2-acetamido-2-deoxy-α-D-galactopyranosyl)-2-deoxy-D-galactopyranose, and how can purity be optimized?
Synthesis typically involves sequential glycosylation and protecting group strategies. For example:
- Stepwise glycosylation : Use 2-acetamido-2-deoxy-D-galactopyranose derivatives as starting materials, with benzyl or acetyl groups for hydroxyl protection (e.g., benzylidene or levulinoyl groups) to control regioselectivity .
- Coupling efficiency : Optimize reaction conditions (e.g., 0°C to room temperature, 4–12 hours) with catalysts like silver triflate or N-iodosuccinimide to improve yields (e.g., 88% in ).
- Purification : Use size-exclusion chromatography or preparative HPLC, validated via MALDI-TOF-MS (mass error <0.02%) and NMR (δ values for anomeric protons: 4.4–5.5 ppm in D₂O) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Key NMR strategies include:
- 1H and 13C assignments : Identify anomeric protons (δ ~5.0 ppm for α-linkages, δ ~4.5 ppm for β-linkages) and acetamido groups (δ ~2.0 ppm for CH₃, δ ~3.8–4.2 ppm for NH).
- 2D experiments : Use HSQC to correlate carbons with protons and NOESY to confirm glycosidic bond configurations (e.g., axial vs. equatorial orientation) .
Advanced Research Questions
Q. How can kinetic studies improve glycosylation efficiency for synthesizing complex derivatives of this compound?
-
Donor reactivity : Compare trichloroacetimidate donors () with thioglycosides. Trichloroacetimidates offer higher yields (~85%) under mild conditions (e.g., BF₃·OEt₂ catalysis) .
-
Solvent effects : Polar aprotic solvents (DMF, CH₃CN) enhance leaving-group activation, while temperature control (0–25°C) minimizes side reactions .
-
Data table :
Donor Type Catalyst Yield (%) Side Products Trichloroacetimidate BF₃·OEt₂ 85 <5% hydrolysis Thioglycoside NIS/AgOTf 72 10% orthoester
Q. What computational tools are effective for predicting the stereochemical outcomes of glycosylation reactions?
- DFT calculations : Model transition states to predict α/β selectivity based on protecting group steric effects (e.g., benzyl vs. acetyl).
- MD simulations : Study enzyme-substrate interactions (e.g., sialyltransferases binding to the galactopyranose moiety) using force fields like CHARMM or GLYCAM .
Q. How can enzymatic assays validate the biological relevance of this compound in glycoconjugate studies?
- Substrate specificity : Test glycosyltransferases (e.g., β1,4-galactosyltransferase) using synthetic analogs (e.g., 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl derivatives) .
- Competitive inhibition : Measure IC₅₀ values against lectins (e.g., galectin-3) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Challenges
Q. How to address discrepancies in mass spectrometry data for high-molecular-weight oligosaccharides?
- Calibration : Use deuterated standards (e.g., deuterated maltooligosaccharides) for MALDI-TOF-MS to reduce mass drift (e.g., observed 1428.4937 vs. calculated 1428.5127 in ).
- Fragmentation patterns : Apply ESI-MS/MS with collision-induced dissociation (CID) to distinguish isobaric structures (e.g., 4-O vs. 6-O linkages) .
Q. What strategies mitigate epimerization during deprotection steps?
- Acid-sensitive groups : Use TFA for benzylidene removal (0°C, 1 hour) instead of prolonged HCl treatment, which risks acetamido group racemization .
- Monitoring : Track optical rotation ([α]D²⁵) changes to detect epimerization (Δ[α] >5° indicates significant racemization).
Data Contradictions and Resolution
Q. Why do reported yields vary for similar synthetic routes (e.g., 88% in vs. 72% in )?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
